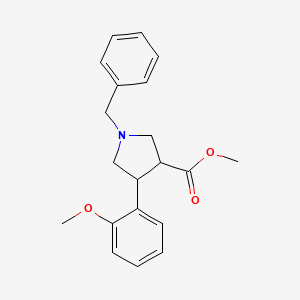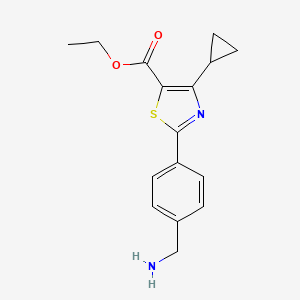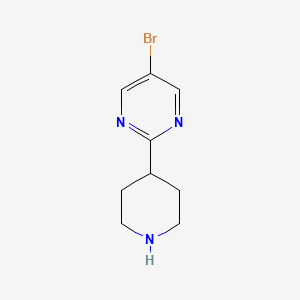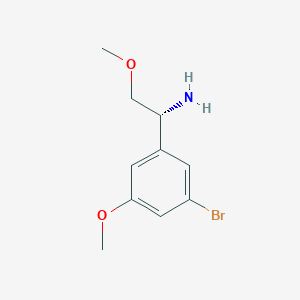
(R)-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine is an organic compound that features a bromine atom and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine typically involves the bromination of a methoxy-substituted phenyl ring followed by the introduction of an ethanamine group. One common synthetic route includes:
Bromination: Starting with 3-methoxyphenol, bromination is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methoxylation: The brominated product is then subjected to methoxylation using methanol and a base like sodium hydride or potassium carbonate.
Amination: Finally, the methoxylated bromophenyl compound undergoes amination with an appropriate amine source, such as ethanamine, under reductive amination conditions.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylmethanamine.
Substitution: Formation of 3-hydroxy-5-methoxyphenylmethanamine or 3-amino-5-methoxyphenylmethanamine.
Scientific Research Applications
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may play a role in binding affinity and specificity, while the ethanamine moiety may influence the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-methoxybenzeneboronic acid
- 3-Bromo-5-(methylsulfonyl)phenol
Uniqueness
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-13-6-10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,6,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
PHLPBLADJDNOLJ-JTQLQIEISA-N |
Isomeric SMILES |
COC[C@@H](C1=CC(=CC(=C1)Br)OC)N |
Canonical SMILES |
COCC(C1=CC(=CC(=C1)Br)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



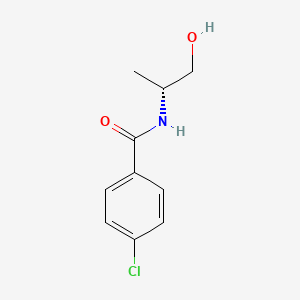
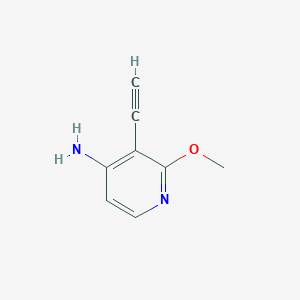
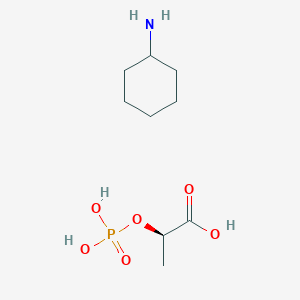
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
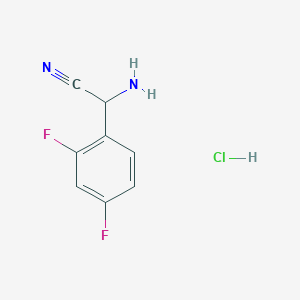

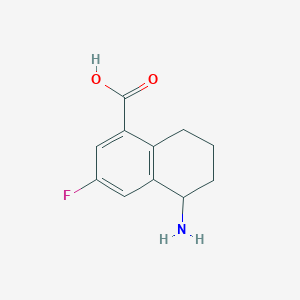
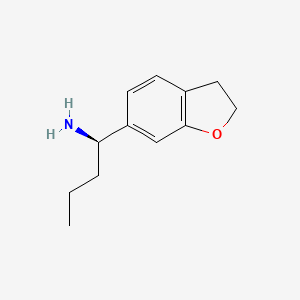
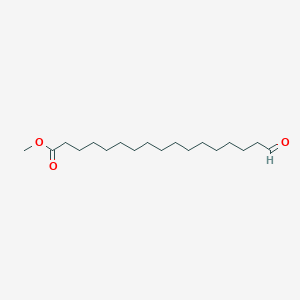
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
